N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-4-chlorobenzamide
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Overview
Description
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-4-chlorobenzamide is a complex organic compound that features a benzamide core substituted with an azepane ring and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-4-chlorobenzamide typically involves multiple steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Thiophene Substitution: The thiophene ring is introduced via a substitution reaction, often involving thiophene-2-ethylamine as a key intermediate.
Benzamide Formation: The final step involves the coupling of the azepane-thiophene intermediate with 4-chlorobenzoyl chloride under basic conditions to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-4-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to modify the azepane or benzamide functionalities.
Substitution: The chlorobenzamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions on the chlorobenzamide ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the benzamide group can produce amines.
Scientific Research Applications
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-4-chlorobenzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-4-chlorobenzamide involves its interaction with specific molecular targets. The azepane ring can interact with biological receptors, while the thiophene and benzamide moieties can modulate the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenoxy)acetamide
- 2-(azepan-1-yl)ethyl methacrylate
- Thiophene-2-ethylamine
Uniqueness
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-4-chlorobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H23ClN2OS |
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Molecular Weight |
362.9 g/mol |
IUPAC Name |
N-[2-(azepan-1-yl)-2-thiophen-2-ylethyl]-4-chlorobenzamide |
InChI |
InChI=1S/C19H23ClN2OS/c20-16-9-7-15(8-10-16)19(23)21-14-17(18-6-5-13-24-18)22-11-3-1-2-4-12-22/h5-10,13,17H,1-4,11-12,14H2,(H,21,23) |
InChI Key |
QDRVEOKRDVSDHC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C(CNC(=O)C2=CC=C(C=C2)Cl)C3=CC=CS3 |
Origin of Product |
United States |
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